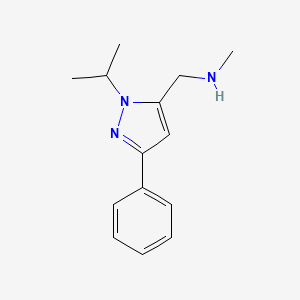

1-(1-isopropyl-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine

Description

1-(1-isopropyl-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine is a pyrazole-derived amine featuring a 1-isopropyl group, a 3-phenyl substituent on the pyrazole ring, and an N-methylmethanamine side chain. Its molecular formula is C₁₃H₁₇N₃ (calculated molecular weight: 215.30 g/mol). The isopropyl group enhances steric bulk and lipophilicity compared to simpler alkyl substituents, while the phenyl ring contributes to aromatic interactions. Structural analogs of this compound are explored in medicinal chemistry and materials science due to the tunability of pyrazole scaffolds .

Properties

Molecular Formula |

C14H19N3 |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

N-methyl-1-(5-phenyl-2-propan-2-ylpyrazol-3-yl)methanamine |

InChI |

InChI=1S/C14H19N3/c1-11(2)17-13(10-15-3)9-14(16-17)12-7-5-4-6-8-12/h4-9,11,15H,10H2,1-3H3 |

InChI Key |

YPZUCFSXOLXNBI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C2=CC=CC=C2)CNC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-isopropyl-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

Introduction of the Isopropyl and Phenyl Groups: The isopropyl and phenyl groups are introduced through alkylation and arylation reactions, respectively. These reactions can be carried out using suitable alkylating and arylating agents in the presence of catalysts.

Attachment of the Methylamine Group: The final step involves the introduction of the methylamine group through nucleophilic substitution reactions. This can be achieved by reacting the intermediate compound with methylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-isopropyl-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; solvent such as ethanol or tetrahydrofuran.

Substitution: Various nucleophiles; solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-isopropyl-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine has found applications in various fields of scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-isopropyl-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrazole Derivatives

The compound is compared below with structurally similar pyrazole-based amines (Table 1). Key variations include substituents at the pyrazole 1- and 3-positions and modifications to the amine side chain.

Table 1: Comparison of Structural Features

Key Observations :

- Aromatic vs. Heterocyclic Groups : The phenyl group (target) enables π-π stacking, whereas thiophen-3-yl () introduces sulfur-mediated interactions (e.g., dipole-dipole) .

- Amine Modifications : The N-methyl group in the target compound reduces basicity compared to primary amines (e.g., ), impacting solubility and receptor binding .

Physicochemical and Electronic Properties

Lipophilicity: The isopropyl and phenyl groups in the target compound increase logP (estimated ~3.2) compared to less-substituted analogs (e.g., : logP ~1.5). Chlorine in introduces polarity, lowering logP (~2.8) despite its electron-withdrawing nature . Solubility: The primary amine in enhances water solubility, while the N-methyl group in the target compound reduces it, favoring membrane permeability .

Implications of Substituent Variations

- Biological Activity : The target compound’s isopropyl and phenyl groups may improve receptor selectivity in kinase inhibitors or GPCR modulators compared to smaller analogs .

- Synthetic Accessibility : Ethyl and methyl derivatives (e.g., ) are synthetically simpler, while chloro () and thiophene () analogs require specialized reagents .

- Stability : The electron-withdrawing chlorine in may reduce oxidative degradation, whereas the isopropyl group in the target compound could enhance metabolic stability via steric protection .

Biological Activity

1-(1-Isopropyl-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine, a compound with the molecular formula , is part of a class of pyrazole derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

- Molecular Weight : 215.29 g/mol

- CAS Number : 2091618-36-7

- Chemical Structure : The compound features a pyrazole ring substituted with isopropyl and phenyl groups, along with a methylamine moiety.

Biological Activity Overview

Pyrazole derivatives have been extensively studied for their pharmacological properties, including:

- Antitumor Activity : Pyrazoles exhibit significant antitumor effects, making them candidates for cancer therapy. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines.

- Antidepressant Effects : Some studies indicate that pyrazole derivatives may possess antidepressant-like properties, potentially through modulation of neurotransmitter systems.

- Anti-inflammatory Properties : The anti-inflammatory potential of pyrazoles has been documented, suggesting their use in treating inflammatory diseases.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The following table summarizes common synthesis routes:

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Condensation | Isopropyl hydrazine + phenylacetone | Pyrazole precursor |

| 2 | Methylation | Methyl iodide + base | Final product |

| 3 | Purification | Recrystallization | Pure compound |

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including the compound :

- Antitumor Studies : In vitro studies demonstrated that pyrazole derivatives exhibited cytotoxic effects on human cancer cell lines such as HeLa and MCF7. The mechanism was attributed to apoptosis induction and cell cycle arrest.

- Antidepressant Activity : A study involving animal models showed that administration of certain pyrazole derivatives led to a significant reduction in depressive-like behaviors, suggesting potential use in managing mood disorders.

- Anti-inflammatory Effects : Research indicated that pyrazole compounds could reduce pro-inflammatory cytokines in vitro, supporting their role as anti-inflammatory agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.